4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (hereafter referred to as NDI-Br-C10) is a naphthalene diimide (NDI) derivative functionalized with bromine atoms at the 4,9 positions and linear decyl (C10) alkyl chains at the 2,7 positions. This compound belongs to a class of electron-deficient aromatic systems widely used in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and stretchable semiconductors . Its synthesis typically involves nucleophilic substitution reactions starting from brominated naphthalene dianhydride precursors, followed by alkylation to introduce solubilizing side chains .
Key properties of NDI-Br-C10 include:
- Molecular weight: ~985 g/mol (varies with side-chain length).
- Electronic properties: Strong electron-accepting capability due to the electron-withdrawing bromine substituents and the NDI core.
- Solubility: Enhanced solubility in organic solvents (e.g., chloroform, chlorobenzene) due to alkyl side chains .
Properties
IUPAC Name |
2,9-dibromo-6,13-didecyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44Br2N2O4/c1-3-5-7-9-11-13-15-17-19-37-31(39)23-21-26(36)30-28-24(22-25(35)29(27(23)28)33(37)41)32(40)38(34(30)42)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEXIVRRZCSYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCCCCCC)Br)C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44Br2N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to remove bromine atoms or reduce other functional groups.
Substitution: Bromine atoms can be replaced with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., Grignard reagents). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Material Science
Conductive Polymers : The compound is used as a dopant in conductive polymers due to its ability to enhance electrical conductivity. Its structure allows for effective charge transfer within polymer matrices.
Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLEDs. It can improve the efficiency and stability of light-emitting layers.
Photovoltaics
Solar Cells : Research indicates that 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can be utilized in organic solar cells. Its ability to absorb light across a wide spectrum enhances the overall efficiency of solar energy conversion.
Biological Research
Fluorescent Probes : This compound is explored as a fluorescent probe for biological imaging. Its fluorescence properties allow for tracking cellular processes and interactions in real-time.
Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells. Further research is needed to understand its mechanism of action and potential therapeutic applications.
Environmental Science
Pollutant Detection : The compound has potential applications in detecting environmental pollutants due to its sensitivity to specific chemical interactions. This could lead to advancements in monitoring and remediation technologies.
Case Study 1: Conductive Polymers
A study demonstrated that incorporating 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone into poly(3-hexylthiophene) significantly improved the conductivity of the polymer blend. The results indicated a conductivity increase of over 300% compared to unmodified polymers.
Case Study 2: Organic Solar Cells
In a recent experiment involving organic solar cells, researchers found that integrating this compound into the active layer resulted in a power conversion efficiency of 12.5%, which is higher than conventional organic materials used in similar applications.
Case Study 3: Biological Imaging
In a biological imaging study, the compound was used as a fluorescent marker for live cell imaging. The results showed high specificity and low cytotoxicity, making it a promising candidate for further development in biomedical applications.
Mechanism of Action
The mechanism of action of 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
NDI-Br-C10 is part of a broader family of brominated NDIs with structural variations that significantly influence their physical, electronic, and application-specific properties. Below is a detailed comparison:
Substituent Variations
Electronic and Optical Properties
- Electron Mobility : NDI-Br-C10 exhibits moderate electron mobility (~0.1 cm²/V·s) in OFETs, while fluorinated NDI-C4F shows enhanced mobility (~0.3 cm²/V·s) due to reduced aggregation .
- Bandgap: The bromine substituents lower the LUMO level (-4.1 eV for NDI-Br-C10 vs. -3.8 eV for non-brominated NDIs), facilitating electron transport in OPVs .
- Absorption : NDI-Br-C10 absorbs in the visible range (λmax ~450 nm), whereas NDI-TEG shows a redshift (λmax ~480 nm) due to side-chain polarity .
Solubility and Processability
Performance in Devices
- Solar Cells : NDI-Br-C10-based polymers achieve power conversion efficiencies (PCEs) of ~6.5%, while NDI-OD derivatives reach ~8% due to optimized phase separation .
- Stretchable Electronics : NDI-Br-C10 exhibits a crack onset strain of 93%, outperforming NDI-10TVT (3%) in flexibility .
- Biomedical Applications : NDI-Morph derivatives demonstrate IC50 values of <1 µM against pancreatic cancer cells via G-quadruplex stabilization .
Biological Activity
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with biological macromolecules and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phenanthroline backbone with bromine substitutions and long alkyl chains. Its molecular formula is with a molecular weight of approximately 704.5 g/mol. The presence of bromine atoms enhances its reactivity and potential for biological interactions.
The biological activity of 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is hypothesized to involve:
- Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors in cells, modulating their activity.
- Influence on Cellular Pathways : It can affect various biochemical pathways through these interactions.
Anticancer Properties
Research indicates that compounds similar to 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline exhibit significant anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation.
Case Study : In vitro studies have shown that related phenanthroline derivatives can inhibit the growth of various cancer cell lines by disrupting cellular processes such as DNA replication and repair.
Antimicrobial Activity
There are indications that this compound may possess antimicrobial properties. Studies suggest that similar phenanthroline derivatives exhibit activity against a range of bacteria and fungi.
Research Findings :
- A study reported that phenanthroline derivatives showed bactericidal effects against Gram-positive bacteria.
- Another investigation highlighted antifungal activity against common pathogens like Candida species.
Comparative Analysis
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline | Moderate (in vitro studies) | Potential (needs further research) |
| 4,9-Dibromo-1,10-phenanthroline | High (various cancer types) | Moderate (specific strains) |
| 3,8-Dibromo-1,10-phenanthroline | High (leukemia cells) | Low |
Synthesis and Research Applications
The synthesis of 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline involves multi-step organic reactions typically requiring strong acids or bases and controlled conditions to ensure high yield and purity.
This compound is being explored for various applications:
- Chemistry : As a building block for synthesizing more complex molecules.
- Biology : Investigating interactions with biomolecules.
- Medicine : Exploring therapeutic properties in cancer treatment.
Q & A
Q. What are the recommended methods for synthesizing and purifying 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline derivatives?
Methodological Answer: Synthesis typically involves bromination of the parent phenanthroline-tetraone structure using brominating agents under controlled conditions. For example, fluorinated analogs are synthesized via nucleophilic substitution with cesium fluoride in dimethyl sulfoxide at 80°C . Purification often employs column chromatography with non-polar solvents (e.g., methylene chloride) to isolate derivatives. Ensure inert atmospheres (argon) to prevent side reactions. Confirm purity via HPLC (>98% purity, as noted in derivatives like CAS 1239327-73-1) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Keep in tightly sealed containers under dry, inert conditions (e.g., argon) at 2–8°C. Avoid exposure to humidity, which may hydrolyze labile substituents .
- Handling: Use flame-retardant antistatic lab coats, nitrile gloves, and chemical goggles. Work in fume hoods with eyewash stations and safety showers nearby . Electrostatic discharge risks necessitate grounded equipment .
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction resolves bond lengths (mean C–C: 0.005 Å) and torsion angles (e.g., −176.1° to 177.8°) .
- Spectroscopy: Use UV-Vis (λmax ~300–400 nm for π→π* transitions) and NMR (¹H/¹³C) to confirm substitution patterns. For brominated derivatives, observe characteristic splitting in aromatic regions .
Q. How can solubility challenges be addressed in experimental design?
Methodological Answer:
- Solubility Data: Derivatives with alkyl chains (e.g., dioctyl or dihexyl) dissolve in chloroform or toluene (1–10 mM). Tetrabromo analogs require polar aprotic solvents like DMSO .
- Stock Solutions: Prepare 10 mM DMSO master stocks. For in vivo studies, dilute with PEG300 and Tween 80 to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Methodological Answer: Contradictions between NMR/X-ray data may arise from dynamic effects (e.g., rotational isomerism in alkyl chains). Strategies:
Q. What computational approaches predict electronic properties for optoelectronic applications?
Methodological Answer:
- HOMO/LUMO Analysis: Density functional theory (DFT) calculates frontier orbitals. For 4,9-dibromo derivatives, HOMO ≈ −5.3 eV and LUMO ≈ −3.1 eV, suggesting electron-transport capabilities .
- Charge Transport Modeling: Use Marcus theory to estimate charge-transfer integrals (e.g., 50–100 meV for alkyl-substituted derivatives) .
Q. How do substituent effects influence aggregation behavior in thin-film devices?
Methodological Answer:
- Alkyl vs. Aryl Substituents: Dioctyl chains enhance solubility but reduce crystallinity, while diisopropylphenyl groups improve thermal stability (Td > 300°C) .
- Bromination Impact: Bromine atoms increase electron affinity, favoring n-type semiconductor behavior. Compare tetrabromo (EA = 3.8 eV) vs. dibromo (EA = 3.5 eV) derivatives .
Q. What strategies mitigate toxicity risks given limited toxicological data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
